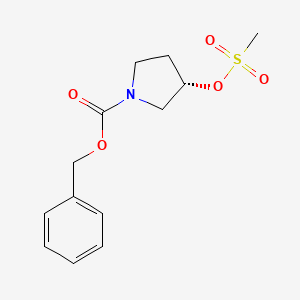

(S)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate

Description

(S)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate (CAS: 122536-69-0) is a chiral pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen and a methanesulfonate (mesyl) group at the 3-position of the pyrrolidine ring. This compound is synthesized with 95% purity and is primarily employed as an intermediate in organic synthesis, particularly in pharmaceutical research for enantioselective reactions . The S-configuration of the chiral center is critical for its application in asymmetric synthesis, where stereochemical control is essential. The methanesulfonate group acts as a versatile leaving group, facilitating nucleophilic substitution reactions to introduce new functional groups or extend molecular frameworks .

Properties

IUPAC Name |

benzyl (3S)-3-methylsulfonyloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-20(16,17)19-12-7-8-14(9-12)13(15)18-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRBIPMUYLVQFG-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate typically involves the protection of the pyrrolidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the methanesulfonate group. One common method involves the reaction of (S)-pyrrolidine-3-ol with benzyloxycarbonyl chloride in the presence of a base such as triethylamine to form the benzyloxycarbonyl-protected pyrrolidine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate can undergo various types of chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The benzyloxycarbonyl group can be removed by catalytic hydrogenation or treatment with strong reducing agents.

Oxidation Reactions: The pyrrolidine ring can be oxidized under specific conditions to form corresponding lactams or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution Reactions: Formation of substituted pyrrolidine derivatives.

Reduction Reactions: Formation of deprotected pyrrolidine.

Oxidation Reactions: Formation of lactams or other oxidized products.

Scientific Research Applications

(S)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds or the introduction of functional groups. The benzyloxycarbonyl group serves as a protecting group for the pyrrolidine nitrogen, while the methanesulfonate group acts as a good leaving group in substitution reactions.

Comparison with Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-Isomers

The enantiomer (R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate (CAS: 122536-68-9) shares identical functional groups but differs in stereochemistry. Enantiomeric purity is crucial in drug development, as stereochemistry can influence biological activity, metabolic stability, and toxicity. For example, the (S)-isomer may exhibit distinct reactivity in chiral catalysts or target-specific interactions in receptor binding.

Structural Analogs with Benzyloxycarbonyl or Methanesulfonate Groups

The following table summarizes key structural analogs and their properties:

Key Observations:

- Core Structure Differences: The target compound’s pyrrolidine ring contrasts with cyclohexane (AM-2220, QC-6370) or butanoic acid (QK-9553) backbones. Pyrrolidine’s five-membered ring enhances conformational rigidity compared to cyclohexane derivatives .

- Functional Group Reactivity : The methanesulfonate group in the target compound enables efficient nucleophilic displacement, whereas QC-6370’s isothiocyanate supports click chemistry or protein labeling. QK-9553’s carboxylic acid is ideal for esterification or amide bond formation .

- Stereochemical Utility : Both the target compound and AM-2220 leverage chiral centers for enantioselective synthesis, but AM-2220’s amine hydrochloride is better suited for salt formation or acid-base reactions.

Comparison with Non-Chiral or Distantly Related Compounds

These are typically solvents or aprotic dipolar solvents, highlighting the target compound’s specialized role in synthesis .

Biological Activity

(S)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate, a compound with the CAS number 122536-69-0, is a pyrrolidine derivative characterized by its unique structure, which includes a benzyloxycarbonyl group and a methanesulfonate moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and enzyme inhibition.

- Molecular Formula : C₁₃H₁₇NO₅S

- Molecular Weight : 299.34 g/mol

- IUPAC Name : benzyl (S)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

- Purity : Typically available at 95% purity

The biological activity of this compound is primarily attributed to its structural components:

- Pyrrolidine Ring : Known for its role in various biological processes, compounds containing pyrrolidine rings often exhibit significant activity against enzymes and receptors.

- Methanesulfonate Group : This moiety serves as a good leaving group, facilitating nucleophilic substitution reactions that can lead to the formation of biologically active derivatives.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as inhibitors for various enzymes. For instance, pyrrolidine derivatives have been explored as potential inhibitors for serine proteases and other enzyme classes critical in metabolic pathways. The specific interactions of this compound with target enzymes remain an area for further investigation.

Comparative Analysis with Related Compounds

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| This compound | Methanesulfonate group | Potential for nucleophilic substitution |

| (R)-1-(Benzyloxycarbonyl)-3-methylpyrrolidine | Carboxylic acid instead of sulfonate | Affects solubility and reactivity |

| (R)-2-(Benzyloxycarbonyl)pyrrolidine derivatives | Variations in substitution patterns | Influence on biological properties |

This table illustrates how this compound compares to related compounds, emphasizing its unique features and potential applications in drug development.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research has provided insights into the biological activities of pyrrolidine derivatives:

- Antibacterial Activity : A study demonstrated that pyrrole-based compounds exhibited MIC values significantly lower than traditional antibiotics against resistant strains .

- Enzyme Interaction Studies : Investigations into the binding affinities of similar compounds with human monoamine transporters have shown promising results in terms of selectivity and potency .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (S)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate with high enantiomeric purity?

- Methodological Answer : The synthesis typically begins with (S)-pyrrolidin-3-ol, where the hydroxyl group is protected using a benzyloxycarbonyl (Cbz) group via carbamate formation. Methanesulfonate introduction is achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine. Critical steps include:

- Chiral purity maintenance : Use enantiomerically pure starting materials (e.g., (S)-3-pyrrolidinol derivatives) to avoid racemization .

- Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediates and confirm completion .

- Workup : Purification via column chromatography with silica gel or recrystallization to isolate the product .

Q. How is the stereochemical configuration of the compound confirmed experimentally?

- Methodological Answer :

- Chiral HPLC : Compare retention times with known (R)- and (S)-enantiomers using a chiral stationary phase (e.g., CHIRALPAK® columns) .

- Optical rotation : Measure specific rotation ([α]D) and compare with literature values for (S)-configured derivatives .

- X-ray crystallography : For definitive confirmation, single-crystal X-ray analysis resolves the absolute configuration, as demonstrated in structurally related benzyloxy-pyrrolidine derivatives .

Advanced Research Questions

Q. How can competing elimination pathways be minimized during nucleophilic substitution reactions involving the methanesulfonate group?

- Methodological Answer : The mesylate group (–OSO2CH3) is a good leaving group but may lead to elimination under basic conditions. Strategies include:

- Controlled reaction conditions : Use polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures (0–25°C) to favor SN2 mechanisms .

- Base selection : Opt for mild bases (e.g., K2CO3) instead of strong bases (e.g., NaH) to suppress β-hydride elimination .

- Additives : Include crown ethers to stabilize transition states in SN2 reactions .

Q. What analytical approaches resolve data contradictions arising from diastereomer formation during coupling reactions?

- Methodological Answer :

- Diastereomer separation : Use reverse-phase HPLC or preparative TLC with hexane/ethyl acetate gradients to isolate diastereomers .

- NMR analysis : Compare coupling constants (e.g., ) in H NMR spectra to distinguish axial vs. equatorial substituents on the pyrrolidine ring .

- Mass spectrometry (HRMS) : Confirm molecular formulas of unexpected byproducts to identify elimination or rearrangement pathways .

Q. How does the benzyloxycarbonyl (Cbz) group influence the compound’s reactivity in multi-step syntheses?

- Methodological Answer :

- Protection-deprotection strategy : The Cbz group stabilizes the pyrrolidine nitrogen against undesired side reactions (e.g., oxidation) and can be removed via hydrogenolysis (H2/Pd-C) or acidic conditions (e.g., HBr/AcOH) .

- Steric effects : The bulky Cbz group may slow nucleophilic substitution at the adjacent methanesulfonate site, requiring optimized reaction times .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for the methanesulfonate moiety in polar solvents?

- Methodological Answer :

- Solvent effects : In DMSO-d6, the methanesulfonate –SO3CH3 protons may split into a singlet due to rapid rotation, while in CDCl3, splitting might occur from restricted rotation. Confirm assignments using 2D NMR (e.g., H-C HSQC) .

- Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening in the pyrrolidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.